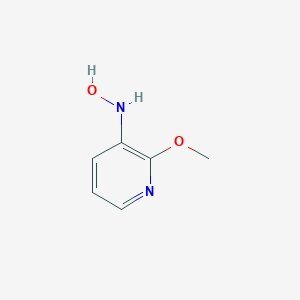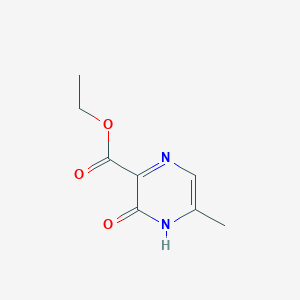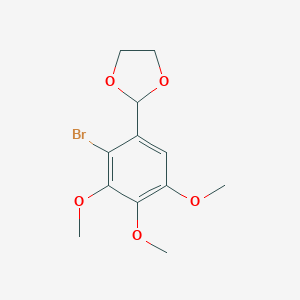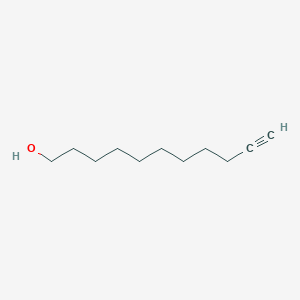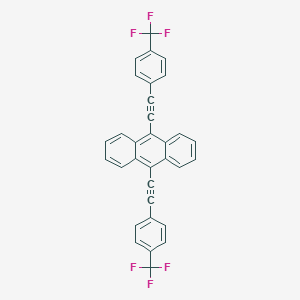
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene (abbreviated as TPE-TPA) is a fluorescent organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research.
Wirkmechanismus
The mechanism of action of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene is based on its unique electronic and photophysical properties, which are derived from its conjugated structure and fluorophore groups. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can undergo efficient intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) processes, which result in its strong fluorescence emission and sensitivity to various environmental factors, such as polarity, viscosity, and temperature.
Biochemische Und Physiologische Effekte
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been shown to have low toxicity and good biocompatibility, which make it a promising candidate for various biological applications. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for imaging various biological structures, such as cell membranes, organelles, and proteins. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has also been used as a biosensor for detecting various biological molecules, such as DNA, RNA, and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in lab experiments include its high sensitivity, selectivity, and versatility. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can be easily incorporated into various experimental systems, such as cells, tissues, and organisms, and can provide real-time and non-invasive monitoring of various biological processes. The limitations of using 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in lab experiments include its potential photobleaching, quenching, and interference with other fluorescent probes.
Zukünftige Richtungen
The future directions of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene research include the development of new synthetic methods for 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene derivatives with improved properties, such as solubility, stability, and selectivity. The future directions also include the exploration of new applications of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in various fields of scientific research, such as medicine, environmental science, and energy. Finally, the future directions include the integration of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene with other advanced technologies, such as nanotechnology, microfluidics, and artificial intelligence, for the development of new and innovative research tools.
Synthesemethoden
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can be synthesized through a multi-step reaction process involving the coupling of 9,10-dibromoanthracene with 4-(trifluoromethyl)phenylacetylene, followed by the Sonogashira coupling reaction with 4-(trimethylsilyl)phenylacetylene, and finally deprotection of the trimethylsilyl group using TBAF (tetrabutylammonium fluoride).
Wissenschaftliche Forschungsanwendungen
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been extensively studied for its potential applications in various fields of scientific research, including material science, chemistry, and biology. In material science, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for sensing various analytes, such as metal ions, pH, and temperature. In chemistry, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a building block for the synthesis of various functional materials, such as polymers, dendrimers, and nanoparticles. In biology, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for imaging various biological structures, such as cell membranes, organelles, and proteins.
Eigenschaften
CAS-Nummer |
156301-66-5 |
|---|---|
Produktname |
9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene |
Molekularformel |
C32H16F6 |
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
9,10-bis[2-[4-(trifluoromethyl)phenyl]ethynyl]anthracene |
InChI |
InChI=1S/C32H16F6/c33-31(34,35)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(36,37)38/h1-12,15-18H |
InChI-Schlüssel |
GMZYKAVEXOFFPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(F)(F)F)C#CC5=CC=C(C=C5)C(F)(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(F)(F)F)C#CC5=CC=C(C=C5)C(F)(F)F |
Synonyme |
9,10-BIS(4-TRIFLUOROMETHYLPHENYLETHYNYL)ANTHRACENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



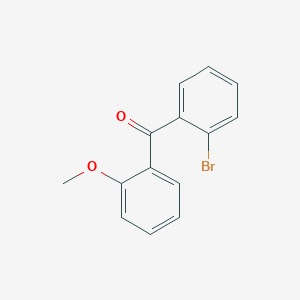
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
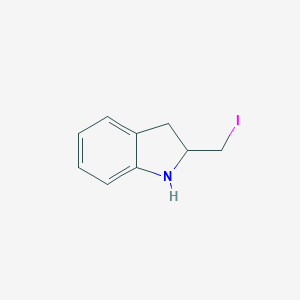
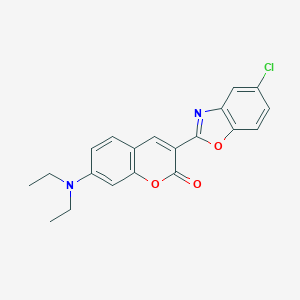
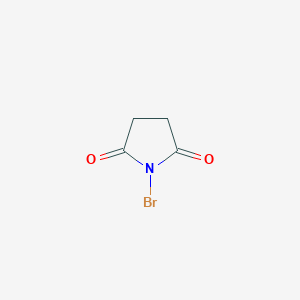
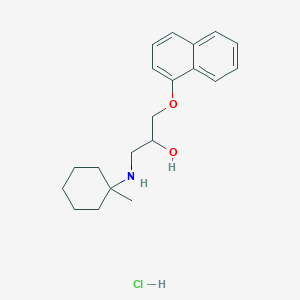
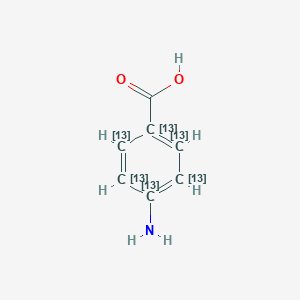
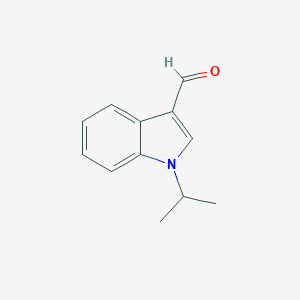
![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)
